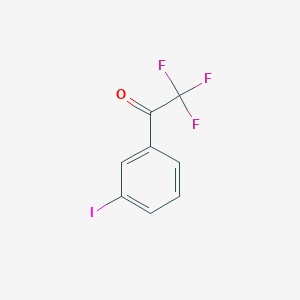

2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNKHCYJNSITRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves the trifluoromethylation of 3-iodobenzoyl chloride using potassium hexamethyldisilazide (KHMDS) and fluoroform (HCF₃) in triglyme solvent. In this single-step reaction, KHMDS deprotonates HCF₃ to generate a trifluoromethyl anion, which nucleophilically attacks the acyl chloride. The general procedure is as follows:

-

Reagent Preparation : 3-Iodobenzoyl chloride (1.0 equiv) is dissolved in anhydrous triglyme under nitrogen.

-

Deprotonation : KHMDS (2.0 equiv) is added at 0°C, followed by slow introduction of HCF₃ gas.

-

Reaction : The mixture is stirred at 25°C for 12 hours, yielding a crude product.

-

Purification : Column chromatography (hexane/ethyl acetate = 4:3) isolates the ketone in 75% yield.

Key Optimization Parameters :

Table 1: Reaction Conditions and Yields for Trifluoromethylation

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3-Iodobenzoyl chloride | |

| Trifluoromethyl Source | HCF₃ | |

| Base | KHMDS | |

| Solvent | Triglyme | |

| Temperature | 25°C | |

| Yield | 75% |

Friedel-Crafts Acylation of 1-Iodo-3-trifluoromethylbenzene

Acid-Catalyzed Acylation

An alternative route employs Friedel-Crafts acylation, where 1-iodo-3-trifluoromethylbenzene reacts with acetyl chloride in the presence of AlCl₃. This method, adapted from analogous syntheses, proceeds via electrophilic aromatic substitution:

-

Electrophile Generation : AlCl₃ coordinates with acetyl chloride, forming a reactive acylium ion.

-

Substitution : The acylium ion attacks the meta position of the iodinated benzene ring, driven by the electron-withdrawing trifluoromethyl group.

-

Workup : The reaction is quenched with ice-cold HCl, followed by extraction with dichloromethane.

Challenges :

-

Regioselectivity : Competing ortho/para substitution necessitates careful temperature control (0–5°C).

-

Byproducts : Overacylation products are minimized using stoichiometric AlCl₃ (1.2 equiv).

Iodination of 3-Trifluoromethylacetophenone

Electrophilic Iodination

Iodine monochloride (ICl) in acetic acid selectively iodinates 3-trifluoromethylacetophenone at the meta position. This method, derived from iodination protocols for fluoroaromatics, involves:

-

Iodination : ICl (1.5 equiv) is added to a solution of the acetophenone derivative in glacial acetic acid.

-

Stirring : The reaction proceeds at 50°C for 6 hours, monitored by TLC (hexane/ethyl acetate = 10:1).

-

Isolation : Sodium bisulfite quenches excess ICl, and the product is recrystallized from ethanol.

Yield : 68% (lower than trifluoromethylation due to competing side reactions).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Trifluoromethylation | 75% | High | Moderate | >95% |

| Friedel-Crafts | 60% | Low | Low | 85–90% |

| Electrophilic Iodination | 68% | Medium | High | 90–92% |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent, reaction temperature around 25-50°C.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium, reaction temperature around 0-25°C.

Major Products:

Substitution: Formation of azides or nitriles depending on the nucleophile used.

Oxidation: Formation of trifluoroacetic acid derivatives.

Reduction: Formation of trifluoroethanol derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms .

Biology:

- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies .

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals .

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interaction with biological molecules. The iodine atom serves as a reactive site for substitution reactions, allowing the compound to modify specific molecular targets .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Trifluoromethyl Aromatic Ketones

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: The 3-iodo substituent is less electron-withdrawing than nitro (-NO₂) or trifluoromethyl (-CF₃) groups but introduces steric hindrance due to its larger atomic radius (~1.39 Å for I vs. ~1.47 Å for CF₃). This steric bulk may slow nucleophilic attack at the carbonyl compared to smaller substituents like -F .

- Crystallography: Iodine’s high electron density enhances X-ray diffraction contrast, making the compound advantageous for crystal structure determination (cf. SHELX refinements in ).

Biological Activity

2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one is an organic compound notable for its unique molecular structure, which features both a trifluoromethyl group and an iodine atom attached to a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and reactivity with various biological molecules.

- Molecular Formula : CHFIO

- Molecular Weight : 300.01 g/mol

- Structural Features : The trifluoromethyl group enhances reactivity, while the iodine atom provides a site for substitution reactions.

Research indicates that this compound may influence several biological pathways, although the specific mechanisms remain under investigation. The presence of the trifluoromethyl group is believed to enhance its electronic properties, potentially affecting enzyme interactions and cellular processes.

Case Studies and Findings

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with halogen substitutions have shown effectiveness against various bacterial strains.

-

Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies on structurally related compounds have indicated inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.

- In vitro assays demonstrated that halogenated ketones can inhibit DHODH activity more effectively than non-halogenated counterparts.

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for various applications:

- Drug Design : Its structural features allow for modifications that could enhance pharmacological profiles.

- Synthetic Intermediates : It serves as a valuable intermediate in synthesizing more complex organic compounds.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,2-Dichloroacetophenone | Lacks fluorine; less reactive | Moderate antibacterial |

| 3-Iodoacetophenone | Iodine substitution; lower reactivity | Limited activity |

| 4-Fluoroacetophenone | Fluorine only; different reactivity profile | Antimicrobial |

Q & A

Q. What are the standard synthetic routes for 2,2,2-Trifluoro-1-(3-iodophenyl)ethan-1-one, and what key reaction parameters influence yield?

The compound is typically synthesized via Friedel-Crafts acylation , where 3-iodobenzene reacts with trifluoroacetic anhydride (TFAA) under Lewis acid catalysis (e.g., AlCl₃ or H₂SO₄). Critical parameters include:

- Temperature control : Reactions are performed at low temperatures (-15°C to 0°C) to manage exothermicity and minimize side reactions .

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) ensures complete activation of the acylating agent .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Yields range from 65% to 92% depending on substrate reactivity and workup .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- ¹H NMR : Aromatic protons appear at δ 7.4–8.0 ppm (multiplicity depends on substitution pattern).

- ¹³C NMR : The carbonyl carbon resonates at δ ~180 ppm (q, J = 34.8 Hz due to coupling with fluorine) .

- ¹⁹F NMR : The CF₃ group shows a singlet at δ -71.15 ppm .

- IR spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C-I (500–600 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks ([M]⁺) align with the calculated molecular weight (316.0 g/mol) .

Q. How is this compound utilized in medicinal chemistry research?

The trifluoromethyl and iodophenyl moieties enhance lipophilicity and metabolic stability, making it a scaffold for antimicrobial agents . For example, derivatives inhibit Mycobacterium tuberculosis efflux pumps, potentiating antibiotic efficacy. Assays like minimum inhibitory concentration (MIC) and ethidium bromide accumulation studies validate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data across studies?

Discrepancies often arise from:

- Solvent effects : Use deuterated solvents (CDCl₃ or DMSO-d₆) consistently.

- Impurities : Repurify samples via recrystallization or chromatography.

- Instrument calibration : Validate chemical shifts against internal standards (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

For ambiguous assignments, employ 2D NMR (COSY, HSQC) to correlate protons and carbons .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

The electron-withdrawing CF₃ group directs electrophiles to the para position relative to the ketone. To enhance selectivity:

Q. How can conflicting biological activity data in literature be addressed?

Contradictory results may stem from:

- Strain variability : Test against standardized bacterial strains (e.g., M. tuberculosis H37Rv).

- Compound purity : Verify purity (>95%) via HPLC before assays .

- Assay conditions : Use consistent protocols (e.g., broth microdilution for MIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.